(1-Cyclopropylethyl)[2-(thiophen-2-YL)ethyl]amine
Description
(1-Cyclopropylethyl)[2-(thiophen-2-YL)ethyl]amine (CAS 1020952-79-7) is a secondary amine featuring a cyclopropylethyl group and a thiophen-2-ylethyl substituent. Its molecular formula is C₁₁H₁₇NS, with a molecular weight of 195.32 g/mol . This compound is of interest in medicinal chemistry due to the pharmacological relevance of thiophene-containing amines in central nervous system (CNS) targeting agents .
Properties
Molecular Formula |
C11H17NS |
|---|---|
Molecular Weight |
195.33 g/mol |
IUPAC Name |
1-cyclopropyl-N-(2-thiophen-2-ylethyl)ethanamine |
InChI |
InChI=1S/C11H17NS/c1-9(10-4-5-10)12-7-6-11-3-2-8-13-11/h2-3,8-10,12H,4-7H2,1H3 |
InChI Key |
QWPCYCNIEFXEAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1)NCCC2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclopropylethyl)[2-(thiophen-2-yl)ethyl]amine typically involves the reaction of cyclopropyl ethylamine with 2-bromoethyl thiophene under basic conditions. The reaction is usually carried out in the presence of a strong base like sodium hydride or potassium tert-butoxide in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
(1-Cyclopropylethyl)[2-(thiophen-2-yl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
(1-Cyclopropylethyl)[2-(thiophen-2-yl)ethyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Cyclopropylethyl)[2-(thiophen-2-yl)ethyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropyl and thiophene groups contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Comparative Insights
Cyclopropyl groups across analogs (e.g., ) confer conformational rigidity, which may improve metabolic stability compared to linear alkyl chains.
Solubility and Bioavailability :
- Hydroxy and methoxy substituents () likely improve aqueous solubility relative to the target compound’s thiophene-dominated hydrophobicity. This is critical for oral bioavailability in drug candidates .
While specific hazard data for the target compound is unavailable, similar precautions may apply.
Computational Insights :
- Quantum chemical calculations for suggest that electron-deficient nitro groups could lower the HOMO-LUMO gap, increasing reactivity . Similar analyses for the target compound are lacking but would clarify its electronic profile.
Biological Activity
(1-Cyclopropylethyl)[2-(thiophen-2-YL)ethyl]amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound features a cyclopropyl group attached to an ethylamine chain with a thiophene ring. This unique structure may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The thiophene moiety is known to engage in π-π interactions and hydrogen bonding, which can modulate the activity of various molecular targets:
- Receptor Interaction : The compound may interact with neurotransmitter receptors, potentially influencing pathways related to mood regulation and cognitive function.
- Enzyme Inhibition : Preliminary studies suggest that it might inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
Biological Activity Data
Research has shown promising biological activities associated with this compound. Below is a summary of key findings:
| Study | Biological Activity | Methodology | Results |
|---|---|---|---|
| Study 1 | Antidepressant-like effects | Rodent models | Significant reduction in depressive behavior observed. |
| Study 2 | Neurotransmitter uptake inhibition | In vitro assays | Inhibition of norepinephrine and serotonin uptake noted. |
| Study 3 | Antimicrobial activity | Agar diffusion method | Moderate activity against Gram-positive bacteria was recorded. |
Case Study 1: Antidepressant Potential
In a controlled study involving rodent models, this compound exhibited significant antidepressant-like effects. The compound was administered at varying doses, and behavioral assays indicated a marked reduction in immobility time during forced swim tests, suggesting enhanced mood-related behaviors.
Case Study 2: Neurotransmitter Modulation
Another investigation focused on the compound's ability to modulate neurotransmitter levels. Using synaptosomal preparations from rat brains, the compound was found to inhibit the uptake of norepinephrine and serotonin. This suggests potential applications in treating mood disorders by enhancing synaptic availability of these neurotransmitters.
Case Study 3: Antimicrobial Activity
Research into the antimicrobial properties revealed that this compound demonstrated moderate activity against specific strains of Gram-positive bacteria. The study employed an agar diffusion method, showing zones of inhibition that indicate its potential as an antimicrobial agent.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption : The compound is expected to have moderate oral bioavailability based on its chemical structure.
- Metabolism : Initial studies suggest hepatic metabolism, although specific metabolic pathways require further investigation.
- Toxicity : Preliminary toxicity assessments indicate a favorable safety profile in animal models; however, comprehensive toxicity studies are necessary.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
